1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone
Overview
Description
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a 6-chloropyrazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of both piperidine and pyrazine rings in its structure suggests it may exhibit a range of biological activities.
Preparation Methods
The synthesis of 1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyrazine and piperidine.
Reaction Conditions: The 6-chloropyrazine is reacted with piperidine under controlled conditions to form the intermediate 2-(6-chloropyrazin-2-yl)piperidine.
Acylation: The intermediate is then subjected to acylation using ethanoyl chloride to yield the final product, this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes, to understand its mechanism of action and potential therapeutic benefits.
Industrial Applications: It may be used in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine and pyrazine rings in its structure allow it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)propanone: This compound has a similar structure but with a propanone group instead of an ethanone group, which may affect its chemical and biological properties.
1-(2-(6-Chloropyrazin-2-yl)piperidin-1-yl)butanone: Another similar compound with a butanone group, which may exhibit different reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of the piperidine and pyrazine rings, as well as the presence of the ethanone group, which collectively contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-[2-(6-chloropyrazin-2-yl)piperidin-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-8(16)15-5-3-2-4-10(15)9-6-13-7-11(12)14-9/h6-7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPLJNZKJNTQBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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